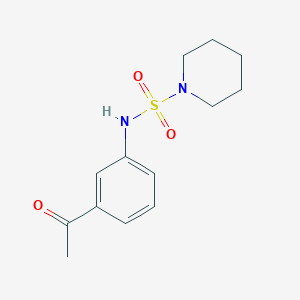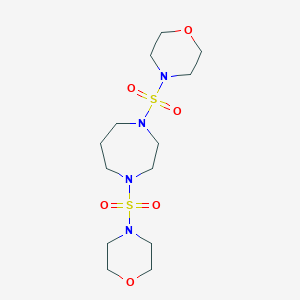
5,7-Dichloro-8-quinolinyl dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-8-quinolinyl dimethylsulfamate, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. DIDS is commonly used as a research tool to investigate the mechanisms of ion transport across cell membranes.
Mecanismo De Acción
5,7-Dichloro-8-quinolinyl dimethylsulfamate binds to the transmembrane domains of ion transporters and channels, thereby blocking their function. The exact mechanism of action of 5,7-Dichloro-8-quinolinyl dimethylsulfamate is not fully understood, but it is believed to involve the formation of a covalent bond between 5,7-Dichloro-8-quinolinyl dimethylsulfamate and specific amino acid residues in the ion transporters.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of chloride channels, anion exchangers, and sodium-bicarbonate cotransporters, leading to changes in ion transport and fluid balance. 5,7-Dichloro-8-quinolinyl dimethylsulfamate has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance. In addition, 5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-Dichloro-8-quinolinyl dimethylsulfamate is a useful research tool due to its ability to selectively inhibit ion transporters and channels. It is relatively easy to synthesize and purify, and its effects can be easily measured using various techniques, such as electrophysiology, fluorometry, and spectrophotometry. However, 5,7-Dichloro-8-quinolinyl dimethylsulfamate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be variable depending on the experimental conditions. In addition, 5,7-Dichloro-8-quinolinyl dimethylsulfamate is not selective for specific ion transporters and channels, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on 5,7-Dichloro-8-quinolinyl dimethylsulfamate. One area of interest is the development of more selective and potent inhibitors of specific ion transporters and channels. Another area of interest is the investigation of the role of ion transport in disease states, such as cystic fibrosis, epilepsy, and hypertension. Finally, the development of new techniques for measuring ion transport and fluid balance in cells and tissues could lead to new insights into the mechanisms of physiological processes.
Métodos De Síntesis
5,7-Dichloro-8-quinolinyl dimethylsulfamate can be synthesized by reacting 5,7-dichloro-8-quinolinol with dimethyl sulfate and sodium hydroxide. The reaction yields 5,7-Dichloro-8-quinolinyl dimethylsulfamate as a white crystalline powder with a melting point of 220-222°C. The purity of 5,7-Dichloro-8-quinolinyl dimethylsulfamate can be checked by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
5,7-Dichloro-8-quinolinyl dimethylsulfamate is widely used as a research tool in various fields of biology and medicine. It is commonly used to investigate the mechanisms of ion transport across cell membranes, especially in red blood cells, epithelial cells, and neurons. 5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to inhibit chloride channels, anion exchangers, and sodium-bicarbonate cotransporters. It has also been used to study the role of ion transport in various physiological processes, such as acid-base balance, cell volume regulation, and neurotransmitter release.
Propiedades
Fórmula molecular |
C11H10Cl2N2O3S |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
(5,7-dichloroquinolin-8-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-15(2)19(16,17)18-11-9(13)6-8(12)7-4-3-5-14-10(7)11/h3-6H,1-2H3 |
Clave InChI |
GZSYHWWRFDHNNL-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
SMILES canónico |
CN(C)S(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)


![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)
![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)


![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)